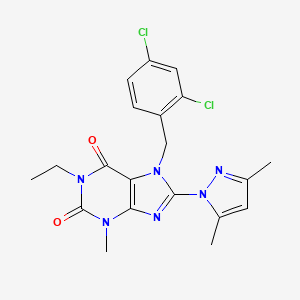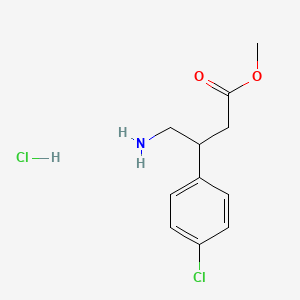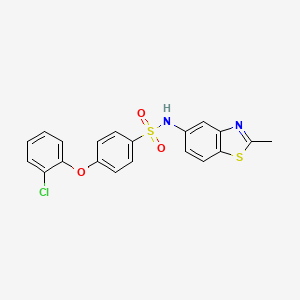![molecular formula C20H19Cl2F3N2O B2488624 2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide CAS No. 2059278-57-6](/img/structure/B2488624.png)
2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 2-Chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide involves multi-step chemical processes. These often include reactions like bromination, reduction, condensation, and amination (Bi, 2014). The synthesis route can vary depending on the desired substituents and functional groups.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate details about their geometry and bonding. For example, X-ray crystallographic studies of related compounds have shown specific conformations and intermolecular interactions (Benakaprasad et al., 2007). Such analyses are crucial for understanding the chemical behavior and potential applications of the compound.
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be diverse. For instance, their interaction with biological receptors, as seen in cannabinoid receptor studies, can provide insights into their potential pharmacological applications (Shim et al., 2002). These properties are largely dictated by the functional groups and the overall molecular structure.
Physical Properties Analysis
The physical properties like solubility, melting point, and crystalline structure are often determined using techniques like X-ray crystallography and spectroscopy. These properties are essential for determining the compound's suitability in various applications (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and binding affinity to certain molecules or receptors, are key to understanding how these compounds behave under different conditions. Studies often use computational methods like density functional theory (DFT) and molecular docking to predict these properties (Siddiqui et al., 2008).
Scientific Research Applications
Synthesis and Bioactivity
- A study focused on the synthesis and characterization of new benzamides, including compounds related to 2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide. It explored their potential antibacterial activity against various bacterial strains, demonstrating that copper complexes of these compounds exhibited significant antibacterial properties (Khatiwora et al., 2013).
Molecular Interaction and Binding Studies
- Research on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the binding interactions of similar compounds. This study helps in understanding the structural activity relationships of such compounds (Shim et al., 2002).
Chemical Synthesis and Characterization
- Several studies focused on the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and related compounds. These works are significant in the field of synthetic chemistry and offer potential in developing novel chemical entities (Bi, 2014); (De-ju, 2014).
Analytical Methods and Quality Control
- A study on nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide, showcases advancements in analytical methodologies for quality control in pharmaceuticals (Ye et al., 2012).
Molecular Structure Studies
- Investigations into the molecular structures of various trifluoromethyl-substituted compounds, including those with structural similarities to 2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide, provide valuable information on their chemical properties and potential applications (Li et al., 2005).
properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2F3N2O/c21-15-3-1-13(2-4-15)12-26-19(28)17-6-5-16(11-18(17)22)27-9-7-14(8-10-27)20(23,24)25/h1-6,11,14H,7-10,12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTIKINVPMSKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)
![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)
![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)





![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)

![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)